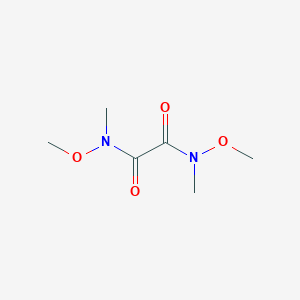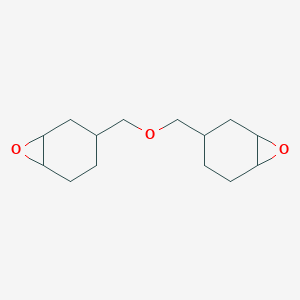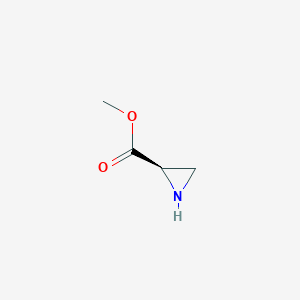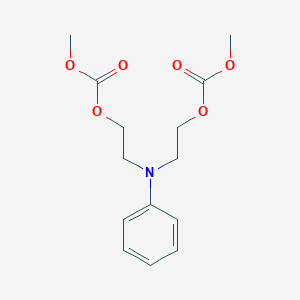
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as Dibutyryl-cGMP, is a cyclic nucleotide derivative that plays a crucial role in various cellular processes. It is commonly used in scientific research for its ability to mimic the effects of cGMP, a second messenger molecule that regulates a wide range of physiological functions.
Mécanisme D'action
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP exerts its effects by binding to and activating protein kinase G (PKG), a downstream effector of cGMP signaling. PKG activation leads to the phosphorylation of various target proteins, resulting in changes in their activity and function.
Effets Biochimiques Et Physiologiques
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP has been shown to have a wide range of biochemical and physiological effects, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of gene expression. It has also been implicated in the regulation of blood pressure and vascular tone, and has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP is a useful tool for studying the effects of cGMP on various cellular processes, as it is stable and highly soluble in water. However, its effects may differ from those of endogenous cGMP, and care must be taken to ensure that the concentrations used in experiments are physiologically relevant.
Orientations Futures
There are several areas of future research that could be pursued using dibutyryl-cGMP as a tool. These include the study of its effects on cellular metabolism, the regulation of ion channels and transporters, and the modulation of gene expression. Additionally, further research is needed to elucidate the mechanisms underlying its anti-inflammatory and anti-oxidant properties, and to explore its potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP can be synthesized through a multi-step process involving the reaction of 2H-1,2,4-benzothiadiazine-3-butanoic acid with bromine and subsequent esterification with butyric acid. The final product is a white crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP is widely used in scientific research as a tool to study the effects of cGMP on various cellular processes. It has been shown to regulate the activity of various enzymes, ion channels, and transcription factors, and has been implicated in the regulation of cell proliferation, differentiation, and apoptosis.
Propriétés
Numéro CAS |
101064-04-4 |
|---|---|
Nom du produit |
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Formule moléculaire |
C11H10Br2N2O4S |
Poids moléculaire |
426.08 g/mol |
Nom IUPAC |
4-(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H10Br2N2O4S/c12-6-4-7(13)11-8(5-6)20(18,19)15-9(14-11)2-1-3-10(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
Clé InChI |
PZDIBDWIXFBOHZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Br)Br |
SMILES canonique |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)


